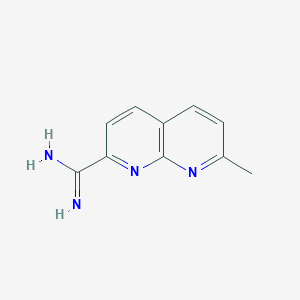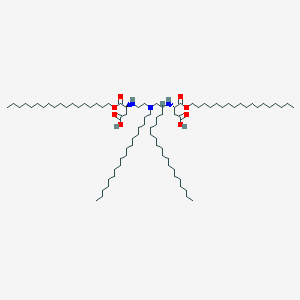
Tetraoctadecyl N,N'-(iminodiethylene)di(L-aspartate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) is a complex organic compound with the molecular formula C84H165N3O8. It is known for its unique structure, which includes long hydrocarbon chains and functional groups that make it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) typically involves the esterification of L-aspartic acid with octadecyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of intermediates to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) is scaled up using large reactors and automated systems. The process involves continuous monitoring of reaction parameters to maintain consistency and quality. The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The functional groups in the compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, where its long hydrocarbon chains can enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products where its unique properties are beneficial.
Wirkmechanismus
The mechanism of action of Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) involves its interaction with molecular targets such as cell membranes and proteins. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its functional groups can interact with proteins, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetraoctadecyl N,N’-(iminodiethylene)di(D-aspartate)
- Tetraoctadecyl N,N’-(iminodiethylene)di(L-glutamate)
- Tetraoctadecyl N,N’-(iminodiethylene)di(D-glutamate)
Uniqueness
Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) is unique due to its specific combination of long hydrocarbon chains and functional groups, which confer distinct properties such as enhanced solubility, stability, and interaction with biological membranes. This makes it particularly valuable in applications where these characteristics are essential.
Eigenschaften
CAS-Nummer |
62477-04-7 |
|---|---|
Molekularformel |
C84H165N3O8 |
Molekulargewicht |
1345.2 g/mol |
IUPAC-Name |
(3S)-3-[2-[2-[[(2S)-3-carboxy-1-octadecoxy-1-oxopropan-2-yl]amino]icosyl-octadecylamino]ethylamino]-4-octadecoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C84H165N3O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-78(86-80(76-82(90)91)84(93)95-74-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)77-87(71-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)72-70-85-79(75-81(88)89)83(92)94-73-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3/h78-80,85-86H,5-77H2,1-4H3,(H,88,89)(H,90,91)/t78?,79-,80-/m0/s1 |
InChI-Schlüssel |
KSUXQFOUILMSLR-WDCAFTAKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCC(CN(CCCCCCCCCCCCCCCCCC)CCN[C@@H](CC(=O)O)C(=O)OCCCCCCCCCCCCCCCCCC)N[C@@H](CC(=O)O)C(=O)OCCCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(CN(CCCCCCCCCCCCCCCCCC)CCNC(CC(=O)O)C(=O)OCCCCCCCCCCCCCCCCCC)NC(CC(=O)O)C(=O)OCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


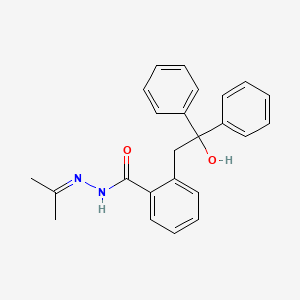
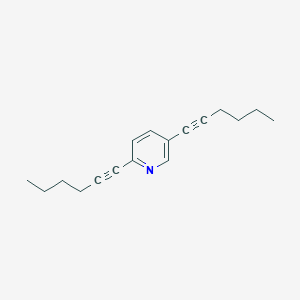
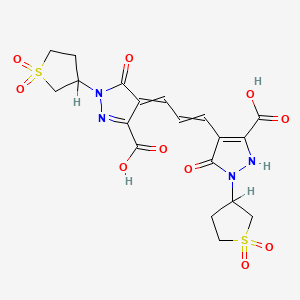
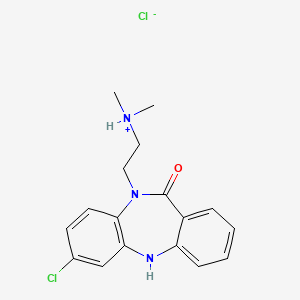
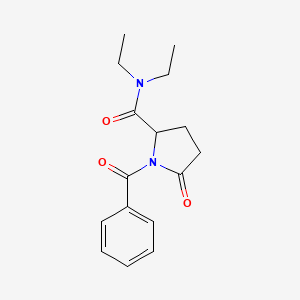
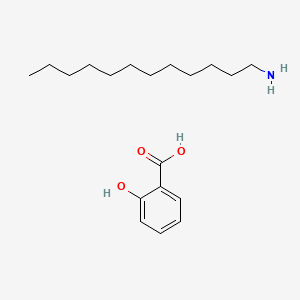


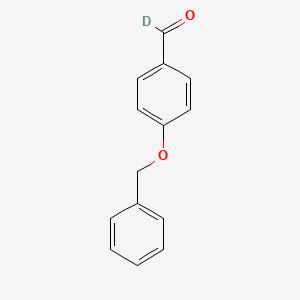
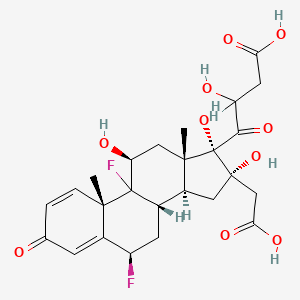
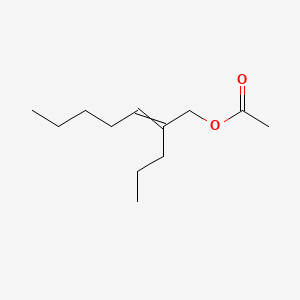
![6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride](/img/structure/B13758034.png)

